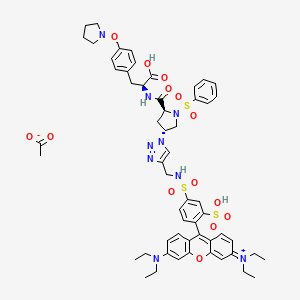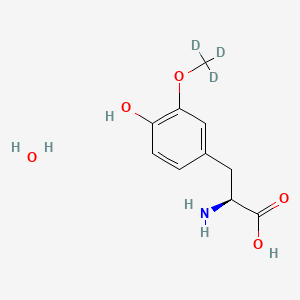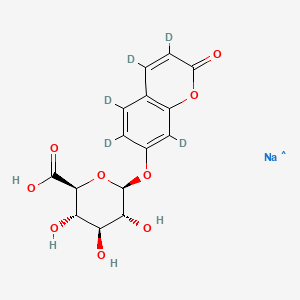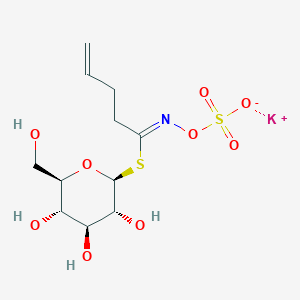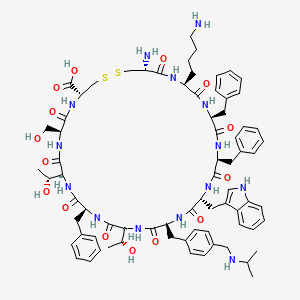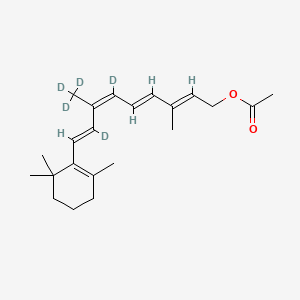
9-cis-Retinol acetate-d5-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cis-Retinol acetate-d5-1, also known as 9-cis-Vitamin A acetate-d5, is a deuterium-labeled derivative of 9-cis-Retinol acetate. This compound is a retinal derivative and is primarily used in scientific research. The deuterium labeling is significant as it allows for the tracing and quantitation of the compound during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-Retinol acetate-d5-1 involves the deuterium labeling of 9-cis-Retinol acetate. The process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the compound. This is often achieved through catalytic hydrogenation or other deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped to handle isotopic labeling. The production process requires precise control of reaction conditions to ensure the incorporation of deuterium at specific positions in the molecule. The use of transition metal-based catalysts, such as palladium complexes, is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
9-cis-Retinol acetate-d5-1 undergoes various chemical reactions, including:
Oxidation: Conversion to 9-cis-Retinoic acid.
Reduction: Conversion back to 9-cis-Retinol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve nucleophilic reagents under basic or acidic conditions.
Major Products Formed
Oxidation: 9-cis-Retinoic acid.
Reduction: 9-cis-Retinol.
Substitution: Various substituted retinoids depending on the reagents used.
Applications De Recherche Scientifique
9-cis-Retinol acetate-d5-1 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Employed in studies of visual cycle modulation and retinoid metabolism.
Medicine: Investigated for its potential therapeutic effects in retinal diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products .
Mécanisme D'action
The mechanism of action of 9-cis-Retinol acetate-d5-1 involves its conversion to 9-cis-Retinoic acid, which then binds to and activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene expression involved in cell differentiation, proliferation, and apoptosis. The activation of these pathways is crucial for its effects on visual function and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-cis-Retinoic acid: The active form of 9-cis-Retinol acetate-d5-1.
All-trans-Retinoic acid: Another form of retinoic acid with different biological activities.
Alitretinoin: A form of 9-cis-retinoic acid used in the treatment of skin conditions.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and quantitation in research studies. This property makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the distribution and transformation of the compound is essential .
Propriétés
Formule moléculaire |
C22H32O2 |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
[(2E,4E,6Z,8E)-6,8-dideuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+/i1D3,9D,12D |
Clé InChI |
QGNJRVVDBSJHIZ-PXSUFOPQSA-N |
SMILES isomérique |
[2H]/C(=C(/C(=C/C1=C(CCCC1(C)C)C)/[2H])\C([2H])([2H])[2H])/C=C/C(=C/COC(=O)C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
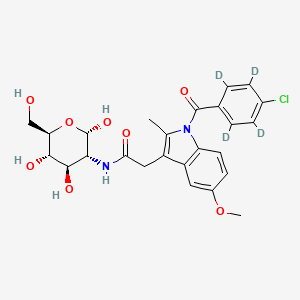
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

